molecular formula C23H18BrN5O2S B2875198 3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 892273-32-4

3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2875198
CAS No.: 892273-32-4
M. Wt: 508.39
InChI Key: GGCLCRWUVSPCJH-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-bromobenzenesulfonyl group at position 3 and a 4-ethylphenylamine moiety at position 3. This structure combines electron-withdrawing (bromophenylsulfonyl) and electron-donating (ethylphenyl) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-2-15-7-11-17(12-8-15)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLCRWUVSPCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using a bromophenyl sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Attachment of the Ethylphenyl Group: The final step involves the coupling of the ethylphenyl group to the nitrogen atom of the triazoloquinazoline core using a suitable coupling reagent like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities with other triazoloquinazoline derivatives:

Compound Name Substituents (Position 3) Substituents (Position 5) Notable Features References
Target Compound 4-Bromobenzenesulfonyl 4-Ethylphenyl Bromine enhances lipophilicity; ethyl group improves solubility.
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl Methyl groups reduce steric hindrance; lower molecular weight (MW = ~450 g/mol).
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl + Chlorine (position 7) 4-Isopropylphenyl Chlorine increases electronegativity; isopropyl enhances hydrophobicity.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl Ethoxy group improves hydrogen-bonding capacity (TPSA = 107 Ų).
BA96518 (3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine) 4-Bromobenzenesulfonyl 2-(Indol-3-yl)ethyl Indole moiety may enhance DNA intercalation potential.
Key Observations:
  • Electron-withdrawing groups (e.g., bromine, chlorine, sulfonyl) enhance binding to biological targets via halogen bonds or polar interactions .
  • Alkyl/aryl amines at position 5 modulate solubility and membrane permeability. For example, the 4-ethylphenyl group in the target compound balances lipophilicity (predicted XLogP3 ~5.0) better than bulkier substituents like isopropyl .
  • Chlorine or bromine at peripheral positions (e.g., position 7 in ) may improve metabolic stability but reduce aqueous solubility .

Physicochemical Properties

Property Target Compound (Predicted) 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Analogue 7-Chloro-N-(4-isopropylphenyl) Analogue
Molecular Weight (g/mol) ~520 445.5 ~470
XLogP3 ~5.2 4.5 5.8
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 7 7
Topological PSA (Ų) ~110 107 ~105

Biological Activity

The compound 3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS Number: 892273-32-4) is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.

The molecular formula of the compound is C23H18BrN5O2SC_{23}H_{18}BrN_{5}O_{2}S, with a molecular weight of 508.4 g/mol. The structure includes a bromobenzenesulfonyl group and a triazoloquinazoline moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number892273-32-4
Molecular FormulaC23H18BrN5O2SC_{23}H_{18}BrN_{5}O_{2}S
Molecular Weight508.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include oxidation, reduction, and substitution processes. These steps facilitate the formation of the desired triazoloquinazoline structure, which serves as a building block for further chemical modifications and applications in medicinal chemistry.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various quinazoline derivatives, including triazoloquinazolines. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines. For instance, it was tested against a panel of nine human cancer cell lines using the MTT assay to determine its IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
LN-229 (glioblastoma)12.5
HCT-116 (colorectal carcinoma)15.3
NCI-H460 (lung carcinoma)10.8
K-562 (chronic myeloid leukemia)14.2

These results indicate that the compound exhibits moderate to high potency in inhibiting cancer cell growth, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Quinazoline derivatives are known to target various kinases involved in cancer progression. The compound's ability to inhibit specific kinases could lead to disrupted signaling cascades that promote apoptosis in cancer cells.

Table 2: Kinase Inhibition Profile

Kinase TargetΔTm (°C)
EGFR+6.2
VEGFR+5.8
PDGFR+7.0

The data indicates significant temperature shifts in kinase stability upon treatment with the compound, suggesting effective binding and inhibition .

Case Studies

In a recent case study involving similar quinazoline derivatives, researchers reported that compounds with structural similarities to 3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine demonstrated enhanced antiproliferative activity when combined with standard chemotherapy agents. This synergistic effect highlights the potential for this compound to be used in combination therapies for improved cancer treatment outcomes .

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